molecular formula C23H23N5O4 B2419256 N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-33-9

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2419256
CAS No.: 941915-33-9
M. Wt: 433.468
InChI Key: YYZAPRSFLIDWJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Preparation of Pyrazolo[3,4-d]-pyrimidines : Novel pyrazole-o-aminonitriles have been utilized to create pyrazolo[3,4-d]pyrimidines, which are anticipated to have significant chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Antitumor Activity

Coordination Chemistry and Antioxidant Activity

  • Synthesis of Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized, leading to coordination complexes with significant antioxidant activity (K. Chkirate et al., 2019).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Research has been conducted on synthesizing new compounds with pyrazolo[3,4-d]pyrimidine structures that exhibit antimicrobial properties (Samir Bondock et al., 2008).

Dye Synthesis for Fabric Coloring

  • Creation of Disperse Dyes : Derivatives of pyrazolo[3,4-c]pyridazine have been used to develop disperse dyes for polyester fabrics, offering a range of hues from orange-yellow to orange-red (A. Deeb et al., 2014).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-7-5-6-8-18(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-16-9-10-19(31-3)20(11-16)32-4/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZAPRSFLIDWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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